molecular formula C8H11NS B2460915 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 230301-87-8

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2460915
CAS No.: 230301-87-8
M. Wt: 153.24
InChI Key: ZUZMVTSAPQEJGT-UHFFFAOYSA-N
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Description

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is an organic compound that belongs to the class of thienopyridines It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several methods. One common approach involves the reaction of a thiophene derivative with a pyridine derivative under specific conditions. For example, the reaction of 2-chloropyridine with thiophene in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Uniqueness

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZMVTSAPQEJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-t-Butoxycarbonyl-3-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (150 mg, 0.49 mmol) was dissolved in chloroform (1 ml), and the solution was mixed with hydrochloric acid methanol solution (2 ml), stirred at room temperature for 8 hours, further mixed with concentrated hydrochloric acid (1 ml) and stirred for 16 hours. The solvent was removed by evaporation from the reaction solution under a reduced pressure, and the thus obtained residue was mixed with 47% hydrobromic acid (6 ml) and stirred at 140° C. for 4 hours. The reaction solution was returned to room temperature and alkalified by adding sodium hydroxide aqueous solution and then the reaction product was extracted there from with ethyl acetate. The ethyl acetate layer was washed with saturated brine and dried with anhydrous magnesium sulfate, and then the solvent was removed by evaporation under a reduced pressure to obtain 68 mg (0. 44 mmol, 90% in yield) of the title compound. MW 153.24 (C8H11NS); Mass spectrum EI-MS m/z 153 (M)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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